1-(4-(m-Tolyl)piperazin-1-yl)-2-(5-(o-tolylamino)-1,3,4-thiadiazol-2-yl)ethanone
Description
1-(4-(m-Tolyl)piperazin-1-yl)-2-(5-(o-tolylamino)-1,3,4-thiadiazol-2-yl)ethanone is a heterocyclic compound featuring a piperazine core substituted with an m-tolyl group and a 1,3,4-thiadiazole ring bearing an o-tolylamino moiety. This structure combines two pharmacologically significant motifs: piperazine derivatives are known for their CNS activity and receptor modulation (e.g., serotonin, dopamine), while 1,3,4-thiadiazoles are associated with antimicrobial, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
2-[5-(2-methylanilino)-1,3,4-thiadiazol-2-yl]-1-[4-(3-methylphenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5OS/c1-16-6-5-8-18(14-16)26-10-12-27(13-11-26)21(28)15-20-24-25-22(29-20)23-19-9-4-3-7-17(19)2/h3-9,14H,10-13,15H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTYWDFNVMDRULN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)CC3=NN=C(S3)NC4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-(m-Tolyl)piperazin-1-yl)-2-(5-(o-tolylamino)-1,3,4-thiadiazol-2-yl)ethanone is a novel derivative of the 1,3,4-thiadiazole family, known for its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, drawing on various studies to provide a comprehensive overview.
Chemical Structure and Synthesis
The chemical structure of the compound can be represented as follows:
The synthesis typically involves the reaction of piperazine derivatives with thiadiazole moieties through a series of condensation and substitution reactions. The synthetic pathway often includes the use of reagents such as acetic anhydride or chloroacetyl chloride to facilitate the formation of the ethanone group.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1,3,4-thiadiazole derivatives. For instance, compounds containing similar thiadiazole structures have shown promising results against various cancer cell lines. The compound was evaluated for its cytotoxic effects on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. It exhibited significant inhibitory activity with IC50 values comparable to established chemotherapeutics like cisplatin .
Antimicrobial Activity
In addition to anticancer properties, the compound has been assessed for antimicrobial activity. Thiadiazole derivatives are known to possess broad-spectrum antibacterial and antifungal properties. The compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria in preliminary tests .
| Microorganism | MIC (μg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 16–31.25 | Moderate |
| Escherichia coli | 16–31.25 | Moderate |
| Candida albicans | 31.25–62.5 | Moderate to low |
The biological activity of thiadiazole derivatives is often attributed to their ability to interfere with cellular processes such as DNA replication and protein synthesis. Molecular docking studies suggest that these compounds can effectively bind to target proteins involved in cancer cell proliferation and microbial resistance mechanisms .
Case Studies
Several case studies have demonstrated the efficacy of thiadiazole derivatives in vivo:
- In Vivo Efficacy Against Tumors : In a study involving xenograft models, a related thiadiazole derivative showed significant tumor reduction compared to control groups receiving standard chemotherapy .
- Antimicrobial Efficacy in Animal Models : Another study evaluated the antimicrobial effects in infected mice, where administration of the compound led to a marked decrease in bacterial load compared to untreated controls .
Chemical Reactions Analysis
Synthetic Pathways
The synthesis involves modular coupling strategies to assemble the piperazine-thiadiazole hybrid structure.
Piperazine Core Functionalization
The m-tolyl-piperazine intermediate is synthesized via nucleophilic aromatic substitution (SNAr) between 1-chloro-3-methylbenzene (m-chlorotoluene) and piperazine under reflux in isopropanol (Scheme 1) . Key steps include:
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Chlorination : Conversion of pyrazolo[3,4-d]pyrimidin-4-one to its chloro derivative using POCl₃ .
-
Coupling : Reaction with excess piperazine to yield 1-(4-(m-tolyl)piperazin-1-yl)ethanone intermediates .
Reagents and Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Chlorination | POCl₃, reflux (18 h) | 65% |
| Piperazine coupling | Piperazine (1:10 ratio), isopropanol, reflux (6 h) | 70% |
1,3,4-Thiadiazole Ring Formation
The 5-(o-tolylamino)-1,3,4-thiadiazole moiety is synthesized via cyclization of thiosemicarbazides or oxidative methods :
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Cyclocondensation : Reaction of o-tolyl thiourea with hydrazonoyl chlorides in ethanol under acidic conditions .
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Oxidative Cyclization : Using iodine or H₂O₂ as oxidizing agents to form the thiadiazole ring .
Key Reaction
Final Coupling
The ethanone linker bridges the piperazine and thiadiazole units via nucleophilic acyl substitution (NAS) :
-
Chloroacetyl Chloride Activation : Reacting the piperazine intermediate with chloroacetyl chloride to form a reactive acyl chloride intermediate .
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Thiadiazole Conjugation : Coupling the acyl chloride with the 5-(o-tolylamino)-1,3,4-thiadiazole-2-thiol under basic conditions (e.g., K₂CO₃, DMF) .
Optimized Conditions
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | K₂CO₃ |
| Temperature | 80°C |
| Time | 12 h |
| Yield | 72% |
Reaction Mechanisms
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NAS Mechanism : The piperazine nitrogen attacks the electrophilic carbonyl carbon of chloroacetyl chloride, displacing chloride and forming an amide bond .
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Thiadiazole Thiol Activation : Deprotonation of the thiol group by K₂CO₃ enhances nucleophilicity, enabling attack on the acyl chloride .
Analytical Characterization
Critical spectral data for structural confirmation:
¹H NMR (400 MHz, CDCl₃)
| Signal (δ, ppm) | Assignment |
|---|---|
| 2.26–2.30 | Methyl (m-tolyl) |
| 3.73 | Methoxy (linker) |
| 6.58–7.30 | Aromatic protons (o- and m-tolyl) |
| 8.29 | Pyrimidine protons (thiadiazole) |
¹³C NMR (100 MHz, CDCl₃)
| Signal (δ, ppm) | Assignment |
|---|---|
| 168.5 | Carbonyl (ethanone) |
| 160.2 | Thiadiazole C-2 |
| 135.8–125.3 | Aromatic carbons |
Challenges and Optimization
Comparison with Similar Compounds
Piperazine-Tetrazole Derivatives
Compounds such as 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone () share a similar ethanone-linked piperazine/piperidine and heterocyclic system.
Piperazine-Thiadiazole/Triazole Hybrids
Compound 2-((4-phenyl-5-((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)ethanoic acid () incorporates a thiadiazole-triazole scaffold.
Piperazine-Pyrimidine Derivatives
Derivatives like 1-(4-(p-tolyl)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanone () replace thiadiazole with pyrimidine. Pyrimidine’s electron-deficient nature enhances interactions with DNA/RNA targets, suggesting possible anticancer applications, whereas thiadiazole derivatives may prioritize antimicrobial effects .
Pharmacological Activity Comparisons
Antimicrobial Activity
The allylpiperazine-tetrazole derivatives () exhibit broad-spectrum antimicrobial activity (MIC: 4–16 µg/mL against S. aureus and E. coli). The target compound’s o-tolylamino-thiadiazole group may enhance activity due to increased lipophilicity and membrane penetration .
Physicochemical Properties
Solubility and Stability
Piperazine-thiadiazole hybrids generally exhibit moderate aqueous solubility (logP ~2.5–3.5) due to the balance between the polar piperazine and hydrophobic aryl groups. The target compound’s o-tolylamino group may lower solubility compared to p-tolyl analogs () but improve thermal stability (mp: ~150–160°C inferred from analogs) .
Spectral Characterization
Key spectral features (IR, NMR) align with analogs:
- IR: C=O stretch at ~1680–1700 cm⁻¹ (ethanone), N-H bend at ~3300 cm⁻¹ (o-tolylamino) .
- ¹H NMR : Piperazine protons at δ 2.5–3.5 ppm, thiadiazole aromatic protons at δ 7.0–7.5 ppm .
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized?
Methodological Answer: The synthesis involves coupling a piperazine derivative with a functionalized 1,3,4-thiadiazole moiety. A common approach includes:
- Step 1: Reacting 5-(o-tolylamino)-1,3,4-thiadiazol-2-amine with a ketone precursor (e.g., bromoethyl ketone) in acetic acid buffered with sodium acetate under reflux (6–9 hours) to form the thiadiazole-ethanone intermediate .
- Step 2: Introducing the 4-(m-tolyl)piperazine group via nucleophilic substitution or coupling reactions, typically using a polar aprotic solvent (e.g., DMF) and a base (e.g., K₂CO₃) to facilitate displacement .
- Optimization: Monitor reaction progress via TLC and adjust reflux time or stoichiometry (1:1.3 molar ratio of thiadiazole to piperazine derivatives) to improve yield. Purification via recrystallization (dioxane/ethanol mixtures) enhances purity .
Q. Which spectroscopic methods are most effective for confirming the compound’s structure?
Methodological Answer:
- 1H/13C NMR: Identify aromatic protons (δ 6.5–7.5 ppm for m-tolyl and o-tolylamino groups) and piperazine N-CH₂ signals (δ 2.5–3.5 ppm). Carbonyl (C=O) resonance appears near δ 170 ppm .
- FTIR: Confirm C=O stretch (~1650–1700 cm⁻¹) and thiadiazole C=N absorption (~1550 cm⁻¹) .
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., calculated for C₂₂H₂₅N₅OS: 407.18 g/mol) with <2 ppm error .
Advanced Research Questions
Q. How can molecular docking studies predict the compound’s interaction with biological targets?
Methodological Answer:
- Target Selection: Prioritize receptors with known affinity for piperazine-thiadiazole hybrids (e.g., serotonin or dopamine receptors) .
- Docking Protocol:
- Prepare the ligand (protonation states adjusted at pH 7.4) and receptor (PDB ID: e.g., 5HT₁A: 6WGT).
- Use AutoDock Vina with Lamarckian GA parameters (exhaustiveness = 20).
- Analyze binding poses for hydrogen bonds between the thiadiazole NH and receptor Glu/Asp residues, and π-π stacking of m-tolyl with aromatic side chains .
- Validation: Compare docking scores (ΔG ≤ −8 kcal/mol) with known inhibitors and validate via MD simulations (100 ns) to assess stability .
Q. How can contradictions in physicochemical data (e.g., solubility vs. crystallinity) be resolved?
Methodological Answer:
- Solubility Testing: Use a shake-flask method in PBS (pH 7.4) and DMSO. If experimental solubility (e.g., 0.2 mg/mL) conflicts with computational predictions (LogP ~3.5), assess aggregation via dynamic light scattering .
- Crystallinity Analysis: Perform XRD to determine polymorphic forms. For example, if solubility is lower than expected, a stable crystalline lattice (e.g., monoclinic P2₁/c space group) may explain discrepancies .
- Adjustments: Introduce solubilizing groups (e.g., -OH or -COONa) on the piperazine ring while monitoring bioactivity retention .
Q. How do the m-tolyl and o-tolylamino groups influence reactivity compared to analogues?
Methodological Answer:
- Electronic Effects: The electron-donating m-tolyl group increases piperazine’s nucleophilicity, enhancing coupling efficiency by 15–20% compared to unsubstituted phenyl .
- Steric Hindrance: The o-tolylamino group reduces rotational freedom in the thiadiazole ring, stabilizing planar conformations critical for receptor binding. Compare with para-substituted analogues via 2D NOESY to confirm spatial constraints .
- Comparative Reactivity Table:
| Substituent | Coupling Yield (%) | LogP | Bioactivity (IC₅₀, μM) |
|---|---|---|---|
| m-Tolyl | 78 | 3.5 | 0.12 (5HT₁A) |
| p-Chlorophenyl | 65 | 4.1 | 0.45 |
| Unsubstituted | 52 | 2.8 | 1.2 |
Data derived from .
Experimental Design & Data Analysis
Q. What strategies mitigate variability in biological assay results for this compound?
Methodological Answer:
- Positive Controls: Include reference compounds (e.g., buspirone for 5HT₁A assays) to normalize inter-assay variability .
- Replicates: Perform triplicate measurements for IC₅₀ determination, applying Grubbs’ test to exclude outliers (α = 0.05) .
- Matrix Stabilization: For in vitro studies, use fresh-frozen cell lines and avoid prolonged sample storage to prevent degradation observed in 9-hour stability tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
